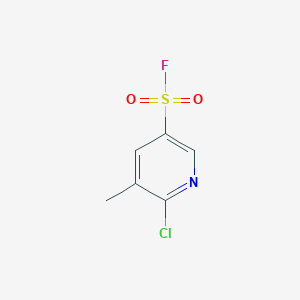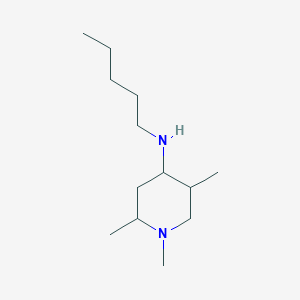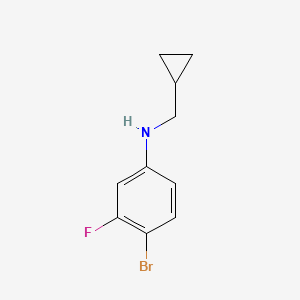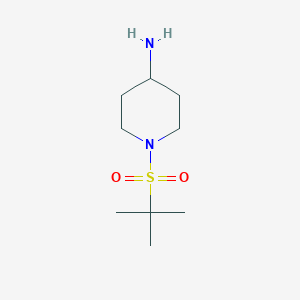
6-Chloro-5-methylpyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-Chloro-5-methylpyridine-3-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
6-Chloro-5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methylpyridine-3-sulfonyl chloride
- 5-Methylpyridine-3-sulfonyl fluoride
- 6-Chloro-3-pyridinesulfonyl fluoride
Uniqueness
6-Chloro-5-methylpyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-5-methylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 |
InChI Key |
BDOWLAWBKAZDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)

![tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13258939.png)



![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)


![6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13258986.png)



